6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid
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Overview
Description
6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with the Fmoc group, followed by the formation of the spirocyclic structure. The reaction conditions often involve the use of bases such as piperidine to remove the Fmoc group, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can help in the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) is commonly used for the oxidation of the fluorenyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Piperidine in DMF or DCM is commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions include fluorenones, reduced derivatives, and various substituted compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Utilized in the synthesis of biologically active peptides and proteins.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed by weak bases like piperidine, allowing for the sequential addition of amino acids . The spirocyclic structure provides stability and rigidity to the compound, making it useful in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Commonly used in peptide synthesis for protecting amine groups.
Boc (tert-butoxycarbonyl) compounds: Another class of protecting groups used in peptide synthesis.
Cbz (carbobenzyloxy) compounds: Used for protecting amine groups in organic synthesis.
Uniqueness
6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid is unique due to its spirocyclic structure, which provides additional stability and rigidity compared to other protecting groups. This makes it particularly useful in complex synthetic applications where stability is crucial.
Properties
Molecular Formula |
C20H17N3O4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H17N3O4/c24-18(25)17-9-20(21-22-20)11-23(17)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25) |
InChI Key |
BSWXCLQLAZADLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC12N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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